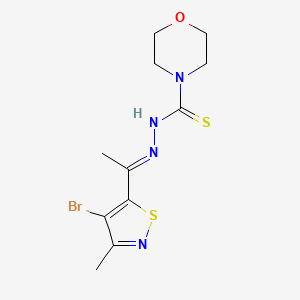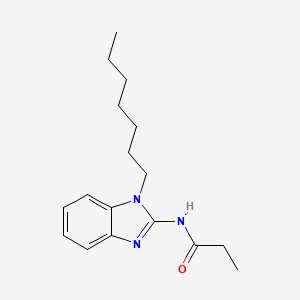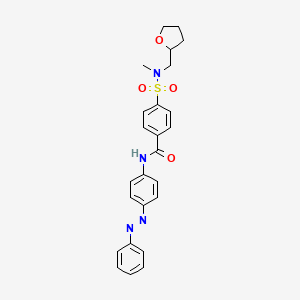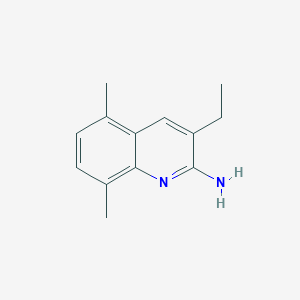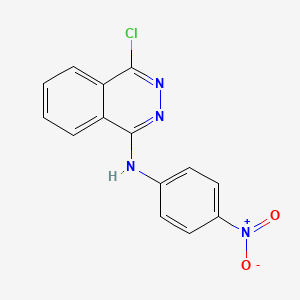![molecular formula C11H14O B14142867 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one CAS No. 89032-32-6](/img/structure/B14142867.png)
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.
Chemical Reactions Analysis
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.
Comparison with Similar Compounds
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:
Crispatene: A natural product with potent bioactivity.
Cycloeudesmol: A sesquiterpene with biological activity.
Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
89032-32-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3 |
InChI Key |
VIYBLNZDDQRLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC(=C)C2C1C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
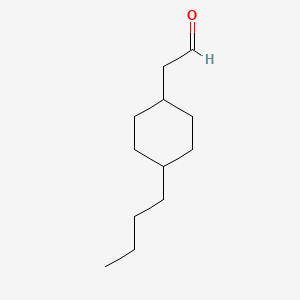
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
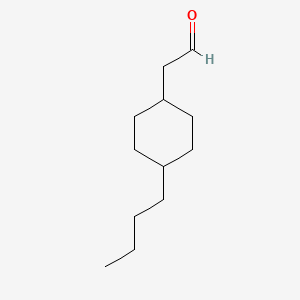
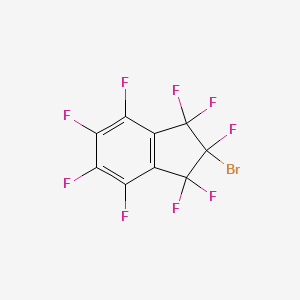
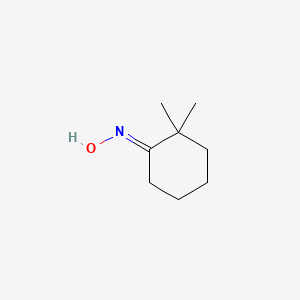
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
